(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid
Description
This compound, with the molecular formula C₁₅H₂₁NO₅ and molecular weight 295.33 g/mol, is a Boc (tert-butoxycarbonyl)-protected β-hydroxy-α-amino acid derivative featuring a para-tolyl (p-tolyl) aromatic substituent. It serves as a key intermediate in peptide synthesis and medicinal chemistry due to its chiral centers (2S,3S configuration) and the stability provided by the Boc protecting group .
Properties
IUPAC Name |
(2S,3S)-2-hydroxy-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9-5-7-10(8-6-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROMKHRRVLLBPM-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376168 | |
| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-03-5 | |
| Record name | (αS,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxy-4-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959576-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid, also known by its CAS number 59937-41-6, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This compound is notable for its structural features that suggest potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C14H19NO5
- Molecular Weight: 281.30 g/mol
- CAS Number: 59937-41-6
- Purity: Typically exceeds 95% in research-grade preparations.
The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is commonly used to enhance stability and solubility in biological systems.
Enzyme Inhibition
Research indicates that derivatives of amino acids similar to this compound can act as inhibitors for various enzymes. For instance:
-
β-Lactamases Inhibition:
- Compounds with similar structures have been investigated for their ability to inhibit β-lactamases, enzymes responsible for antibiotic resistance in bacteria. The presence of the Boc group may enhance binding affinity to the active site of these enzymes, thereby restoring the efficacy of β-lactam antibiotics .
- Histone Deacetylase (HDAC) Inhibition:
Antioxidant Activity
The presence of the hydroxyl group in the compound may contribute to antioxidant properties. Research has shown that compounds with hydroxyl functionalities can scavenge free radicals, thereby protecting cells from oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Study on Antimicrobial Efficacy:
- In Vivo Studies:
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine, enabling selective reactions at other functional groups. Acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane) cleave the Boc group, yielding the free amine (Fig. 1) .
Reagents and Conditions:
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| TFA (50% v/v) | DCM | 0–25°C | Deprotection in 1–2 hours |
| HCl (4M) | Dioxane | 25°C | Complete cleavage in 4 hours |
Carboxylic Acid Functionalization
The carboxylic acid undergoes activation for coupling reactions, critical in peptide synthesis and bioconjugation :
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Activation Reagents: HATU, EDCI, or DCC with DMAP.
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Applications: Forms amides (with amines) or esters (with alcohols).
Example Reaction:
Typical Yields: 70–85% after purification .
Hydroxyl Group Reactivity
The β-hydroxy group participates in:
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Esterification: Reacts with acyl chlorides or anhydrides under basic conditions (e.g., pyridine) .
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Oxidation: Controlled oxidation with Dess-Martin periodinane yields a ketone intermediate .
Table 1: Hydroxyl Group Transformations
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Esterification | Acetic anhydride | Acetylated derivative | Prodrug synthesis |
| Oxidation | Dess-Martin reagent | β-Keto acid | Intermediate for SPRIXORs |
Cyclization Reactions
The proximity of the amine and hydroxyl groups facilitates intramolecular cyclization under mild acidic or basic conditions, forming oxazolidinones or related heterocycles :
Conditions:
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Base-mediated: KCO in DMF at 60°C.
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Acid-catalyzed: p-TsOH in toluene under reflux.
Example Pathway:
Aromatic p-Tolyl Modifications
The p-tolyl group undergoes electrophilic substitution (e.g., sulfonation, halogenation) to introduce functional handles for further derivatization :
Halogenation Example:
Note: Direct modifications are less common due to steric hindrance from adjacent groups.
Stability Under Synthetic Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Rings
Phenyl vs. p-Tolyl vs. Other Aryl Groups
- (2S,3S)-3-((Boc)amino)-2-hydroxy-3-phenylpropanoic acid (C₁₄H₁₉NO₅, 281.30 g/mol): The phenyl substituent lacks the methyl group of p-tolyl, reducing steric bulk and hydrophobicity. This may enhance solubility in polar solvents but decrease membrane permeability . Synthesis yield: ~29% under similar Boc-protection conditions (e.g., triethylamine, CCl₄) .
- IR and NMR data confirm distinct electronic environments compared to phenyl/p-tolyl analogs . Applications: Used in drug discovery for heterocycle-driven bioactivity .
Positional Isomerism: o-Tolyl vs. p-Tolyl
- No melting point or solubility data reported .
Protecting Group Variations
Boc vs. Fmoc
- (2S,3S)-3-((Fmoc)amino)-2-hydroxy-3-(p-tolyl)propanoic acid (C₂₅H₂₃NO₅, 417.45 g/mol): The Fmoc group (9-fluorenylmethoxycarbonyl) is base-labile, enabling orthogonal deprotection in solid-phase peptide synthesis. Reported purity: ≥98% . Compared to Boc, Fmoc derivatives require milder acidic conditions for cleavage, reducing side reactions .
Amino Acid Backbone Modifications
- (2R,3S)-2-((Boc)amino)-3-methylpentanoic acid (CAS 55780-90-0): A branched alkyl chain replaces the hydroxy and aryl groups, altering conformational flexibility. Hazard H302 (acute toxicity) .
Comparative Data Table
Key Research Findings
- Synthetic Yields : Bulky substituents (e.g., 2-methylallyl in ) reduce yields (29%) compared to less hindered groups (78% for allyl derivatives) due to steric effects .
- Biological Relevance : Thiophene-containing analogs () may exhibit improved metabolic stability over phenyl derivatives .
- Protecting Group Strategy : Fmoc derivatives () are preferred in automated peptide synthesis, while Boc is retained for acid-stable applications .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid, and how can reaction conditions be optimized to preserve stereochemistry?
- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group. A general procedure includes:
Dissolving the amino acid precursor in aqueous NaOH under controlled temperature (0°C).
Dropwise addition of di-tert-butyl dicarbonate in acetone to ensure gradual reaction and minimize racemization.
Stirring at room temperature, followed by acidification (e.g., citric acid) to pH ~2 for protonation.
Extraction with ethyl acetate, drying with Na₂SO₄, and solvent evaporation to isolate the Boc-protected product .
- Optimization : Maintain low temperatures during Boc activation, use anhydrous conditions, and monitor pH to avoid premature deprotection.
Q. What analytical techniques are recommended for confirming the structural integrity and enantiomeric purity of this compound?
- Structural Verification :
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., using InChIKey:
FWRXDSRYWWYTPD-VIFPVBQESA-Nfor cross-database validation) . - Mass Spectrometry (MS) : Confirm molecular weight (e.g., M+H⁺ = 308.3 g/mol for C₁₆H₂₁NO₅).
Q. What are the primary safety considerations when handling this compound in a laboratory setting?
- Hazards : Potential skin/eye irritation (H315/H319) and respiratory tract irritation (H335) .
- Precautions :
- Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (flammable solvents like acetone are common in synthesis) .
- Store at 2–8°C in a dry, ventilated area to prevent degradation .
Advanced Research Questions
Q. How does the tert-Boc group influence the compound’s stability under acidic or basic conditions, and what strategies mitigate premature deprotection?
- Stability : The Boc group is acid-labile, with cleavage occurring under strong acidic conditions (e.g., TFA/HCl). It remains stable in mild bases (pH < 10).
- Mitigation : Avoid prolonged exposure to acids during synthesis. Use buffered solutions (pH 6–8) for intermediate steps and monitor reaction progress via TLC .
Q. What role does the stereochemical configuration at C2 and C3 play in the compound’s interactions with biological targets?
- Stereochemical Impact : The (2S,3S) configuration ensures optimal spatial alignment for binding to enzyme active sites (e.g., proteases or kinases). For example, incorrect stereochemistry can reduce binding affinity by >50% in kinase inhibition assays .
- Validation : Perform molecular docking simulations and compare IC₅₀ values of enantiomers to quantify stereochemical effects.
Q. What methodologies are effective in resolving data contradictions when comparing experimental NMR spectra with computational predictions?
- Strategies :
Validate computational models using density functional theory (DFT) with solvent corrections (e.g., IEFPCM for DMSO/water).
Check for tautomeric or protonation state mismatches (e.g., carboxylate vs. carboxylic acid forms).
Cross-reference with high-resolution databases (e.g., PubChem) using canonical SMILES or InChIKeys .
Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) be applied to study the thermal stability of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
